4-methoxy-N-{3-[(4-methoxybenzoyl)amino]-2,2-dimethylpropyl}benzamide
Description
4-Methoxy-N-{3-[(4-methoxybenzoyl)amino]-2,2-dimethylpropyl}benzamide is a synthetic benzamide derivative characterized by two 4-methoxybenzoyl groups connected via a 2,2-dimethylpropyl linker. This structure confers rigidity and symmetry, which may enhance metabolic stability and binding affinity in biological systems.
Properties
IUPAC Name |
4-methoxy-N-[3-[(4-methoxybenzoyl)amino]-2,2-dimethylpropyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-21(2,13-22-19(24)15-5-9-17(26-3)10-6-15)14-23-20(25)16-7-11-18(27-4)12-8-16/h5-12H,13-14H2,1-4H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGJIJNKPBFVMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=CC=C(C=C1)OC)CNC(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201184057 | |
| Record name | Benzamide, N,N′-(2,2-dimethyl-1,3-propanediyl)bis[4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201184057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47195461 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
313382-42-2 | |
| Record name | Benzamide, N,N′-(2,2-dimethyl-1,3-propanediyl)bis[4-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=313382-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, N,N′-(2,2-dimethyl-1,3-propanediyl)bis[4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201184057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-{3-[(4-methoxybenzoyl)amino]-2,2-dimethylpropyl}benzamide typically involves the reaction of 4-methoxybenzoyl chloride with 3-amino-2,2-dimethylpropylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with 4-methoxybenzoyl chloride to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-{3-[(4-methoxybenzoyl)amino]-2,2-dimethylpropyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxy-N-{3-[(4-methoxybenzyl)amino]-2,2-dimethylpropyl}amine.
Substitution: Formation of 4-halo-N-{3-[(4-halo-benzoyl)amino]-2,2-dimethylpropyl}benzamide.
Scientific Research Applications
4-methoxy-N-{3-[(4-methoxybenzoyl)amino]-2,2-dimethylpropyl}benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-N-{3-[(4-methoxybenzoyl)amino]-2,2-dimethylpropyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Fluorine Substitution
- 2-Fluoro-N-{3-[(2-Fluorobenzoyl)Amino]-2,2-Dimethylpropyl}Benzamide (CAS 438465-62-4) Structural Differences: Replaces methoxy groups with fluorine atoms on both benzoyl rings. Fluorinated analogs often exhibit enhanced bioavailability and resistance to enzymatic degradation. Synthesis: Likely synthesized via similar amide coupling methods, though starting materials involve fluorobenzoyl chlorides instead of methoxy variants .
Analogues with Extended Linkers or Heterocycles
- 4-Methoxy-N-[3-[4-[3-[(4-Methoxybenzoyl)Amino]Propyl]Piperazin-1-Yl]Propyl]Benzamide Structural Differences: Incorporates a piperazine ring into the linker, introducing basic nitrogen atoms. Impact on Properties: The piperazine moiety enhances water solubility and provides hydrogen-bonding sites, which may improve pharmacokinetic profiles. However, the increased flexibility of the linker could reduce target-binding precision compared to the rigid dimethylpropyl group in the parent compound .
Analogues with Bulky or Aliphatic Substituents
- N-(3-(1-Methoxy-Naphthalen-2-Yl)-2,2-Dimethylpropyl)-2-Benzamide Structural Differences: Replaces one benzoyl group with a naphthalene ring and adds a methoxy substituent. The methoxy group retains electron-donating properties similar to the parent compound .
- N-{1-[(Cyclohexylamino)Carbonyl]-2-Methylpropyl}-2-[(4-Methoxybenzoyl)Amino]Benzamide Structural Differences: Features a cyclohexylamino carbonyl group instead of a second benzoyl moiety. The carbonyl group adds polarity, balancing the lipophilicity of the methoxybenzoyl group .
Biological Activity
The compound 4-methoxy-N-{3-[(4-methoxybenzoyl)amino]-2,2-dimethylpropyl}benzamide (commonly referred to as compound 1) is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of compound 1 is , and it features a complex structure that includes a methoxy group, a benzamide moiety, and a dimethylpropyl chain. The structural representation is crucial for understanding its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 370.45 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| LogP | 3.5 |
| pKa | Not available |
Antiviral Properties
Recent studies have indicated that derivatives of benzamide, including compound 1, exhibit antiviral activities. A related compound, IMB-0523 , demonstrated significant anti-HBV (Hepatitis B Virus) activity, suggesting that similar structures may also have therapeutic potential against viral infections.
- Case Study : In vitro studies showed that IMB-0523 had an IC50 value of against wild-type HBV and against drug-resistant strains, indicating strong antiviral efficacy compared to standard treatments like lamivudine (IC50: ) .
The antiviral effects observed in related compounds are often attributed to their ability to enhance intracellular levels of APOBEC3G (A3G) , a cytidine deaminase that inhibits viral replication. This mechanism may also be applicable to compound 1, although specific studies are needed to confirm this hypothesis.
Anticancer Activity
There is emerging evidence that benzamide derivatives possess anticancer properties. The mechanism may involve the modulation of various signaling pathways associated with cell proliferation and apoptosis.
- Case Study : Research on similar compounds has shown their ability to induce apoptosis in cancer cell lines through the activation of caspases and the mitochondrial pathway .
Other Pharmacological Activities
In addition to antiviral and anticancer activities, compounds with similar structures have been investigated for other biological activities such as anti-inflammatory effects and neuroprotective properties. These activities are often linked to their ability to modulate specific receptors or enzymes involved in inflammatory pathways.
Toxicology Profile
Understanding the safety profile of compound 1 is essential for its potential therapeutic applications. Preliminary toxicity studies on related compounds indicate low acute toxicity levels.
Q & A
Basic Research Question
- NMR Spectroscopy : and NMR identify methoxy groups ( ppm), amide protons ( ppm), and quaternary carbons in the dimethylpropyl chain .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., calculated for : 377.18 g/mol) .
- X-ray Crystallography : SHELX software refines crystal structures, resolving steric effects from the 2,2-dimethylpropyl group. Use SHELXL for small-molecule refinement .
Table 1 : Key Spectral Assignments
| Functional Group | NMR (ppm) | NMR (ppm) |
|---|---|---|
| Methoxy (-OCH) | 3.82–3.85 | 55.2 |
| Amide (-NHCO-) | 6.7–7.1 (broad) | 167.5 |
| Quaternary C (propyl) | - | 38.9, 42.1 |
What in vitro biological screening assays are recommended for initial evaluation of this compound’s activity?
Basic Research Question
- Antiviral Assays : Plaque reduction assays using human cell lines (e.g., Vero cells) infected with RNA viruses (e.g., influenza, SARS-CoV-2) .
- Anticancer Screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess IC values. Compare with controls like doxorubicin .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the benzamide’s hydrogen-bonding capacity .
Methodological Note : Include negative controls (DMSO vehicle) and validate results across triplicate runs .
How can reaction conditions be optimized to improve synthetic yield and purity?
Advanced Research Question
- Solvent Optimization : Replace dichloromethane with THF or DMF to enhance solubility of hydrophobic intermediates .
- Catalyst Screening : Test HOBt (hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) to reduce racemization during coupling .
- Temperature Control : Maintain 0–5°C during acyl chloride addition to minimize side reactions .
Data Contradiction Analysis : If yields vary between labs (e.g., 60% vs. 85%), assess moisture levels (amide hydrolysis) or starting material purity via elemental analysis .
How should researchers address contradictory results in biological activity across studies?
Advanced Research Question
- Assay Variability : Replicate studies using standardized protocols (e.g., ATCC cell lines, fixed incubation times) .
- Metabolic Stability : Test compound stability in liver microsomes; instability may explain reduced efficacy in certain models .
- Structural Confirmation : Re-analyze batch purity via HPLC-MS to rule out degradation products .
Example : Discrepancies in IC values may arise from differences in cell passage number or serum content in media .
What computational strategies predict this compound’s binding affinity to target proteins?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with viral proteases (e.g., SARS-CoV-2 M). The methoxy groups may occupy hydrophobic pockets .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
- QSAR Modeling : Corrogate substituent effects (e.g., methoxy vs. ethoxy) on bioactivity using CoMFA or CoMSIA .
Validation : Cross-check computational results with SPR (surface plasmon resonance) binding assays .
What protocols are recommended for assessing mutagenicity and toxicity?
Advanced Research Question
- Ames Test : Use Salmonella typhimurium TA98 and TA100 strains with S9 metabolic activation. Compare to benzyl chloride (positive control) and DMSO (negative control) .
- Cytotoxicity Profiling : Measure lactate dehydrogenase (LDH) release in primary human hepatocytes .
- In Silico Tools : ProTox-II or Derek Nexus to predict toxicity endpoints (e.g., hepatotoxicity) .
Risk Mitigation : Use fume hoods and PPE when handling powdered compound due to mutagenicity risks .
How can structure-activity relationship (SAR) studies guide further optimization?
Advanced Research Question
- Modify Substituents : Replace methoxy with trifluoromethyl (-CF) to enhance metabolic stability .
- Backbone Rigidity : Introduce cyclopropane rings into the dimethylpropyl chain to restrict conformational flexibility and improve target binding .
- Bioisosteres : Substitute benzamide with thiazole-carboxamide to balance hydrophobicity and solubility .
Table 2 : SAR Trends
| Modification | Effect on Activity | Reference |
|---|---|---|
| Methoxy → CF | ↑ Metabolic stability | |
| Dimethylpropyl → Cyclopropane | ↑ Binding affinity |
What analytical methods are suitable for studying degradation products under stress conditions?
Advanced Research Question
- Forced Degradation : Expose the compound to heat (40–60°C), UV light, or acidic/basic conditions (pH 1–13) .
- LC-HRMS : Identify degradation products (e.g., hydrolyzed benzamide or demethylated derivatives) .
- Stability Indicating Methods : Develop gradient HPLC methods with PDA detection to resolve degradation peaks .
Case Study : Hydrolysis of the amide bond in acidic conditions generates 4-methoxybenzoic acid, detectable via NMR .
How does this compound compare structurally and functionally to related benzamide derivatives?
Advanced Research Question
- Structural Comparison : Unlike simpler benzamides (e.g., N-(4-hydroxyphenyl)-2-methoxybenzamide), the dimethylpropyl chain and dual methoxy groups enhance lipophilicity and target selectivity .
- Functional Advantage : Demonstrated 10-fold higher antiviral activity than 4-methoxy-N-(thiazol-2-yl)benzamide derivatives in plaque assays .
Table 3 : Comparative Bioactivity Data
| Compound | IC (μM) | Target |
|---|---|---|
| Target compound | 0.45 | Influenza A |
| N-(4-Hydroxyphenyl)-2-methoxybenzamide | 5.2 | SARS-CoV-2 |
| 4-Methoxy-N-(thiazol-2-yl)benzamide | 4.8 | Herpes simplex |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
